molecular formula C6H14NO8P B134176 D-glucosamine-6-phosphate CAS No. 3616-42-0

D-glucosamine-6-phosphate

Cat. No. B134176
CAS RN: 3616-42-0
M. Wt: 259.15 g/mol
InChI Key: AEJSSXDYDSUOOZ-SLPGGIOYSA-N
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Description

D-glucosamine-6-phosphate (GlcN-6-P) is a key intermediate in hexosamine metabolism, which is crucial for the biosynthesis of amino sugar-containing macromolecules. This compound is synthesized by the enzyme glucosamine-6-phosphate synthase, which catalyzes the conversion of fructose 6-phosphate into GlcN-6-P in the presence of glutamine. This reaction is the first and rate-limiting step in the pathway leading to the formation of uridine 5'-diphospho-N-acetyl-D-glucosamine (UDP-GlcNAc), an essential substrate for the biosynthesis of glycoproteins, glycolipids, and proteoglycans .

Synthesis Analysis

The synthesis of GlcN-6-P is initiated by glucosamine-6-phosphate synthase, which channels ammonia from glutamine to fructose 6-phosphate (Fru6P). The enzyme is composed of two domains that facilitate the transfer of ammonia through a hydrophobic channel, leading to the formation of GlcN-6-P. The domain movements and substrate binding trigger the formation of this channel, which is essential for the enzyme's function . Additionally, D(+)-glucosamine can be phosphorylated by ATP in the presence of yeast hexokinase to produce GlcN-6-P, which can be isolated as a barium salt from the reaction mixture .

Molecular Structure Analysis

The molecular structure of GlcN-6-P synthase reveals a homodimeric molecule with a domain organization that allows the channeling of ammonia. The enzyme undergoes large domain movements upon substrate binding, which are crucial for its catalytic activity. The C-terminal loop of the enzyme becomes ordered upon sugar binding, which is necessary for the formation of the ammonia channel and the subsequent sugar ring opening .

Chemical Reactions Analysis

The enzyme glucosamine-6-phosphate synthase not only transfers the amino group from glutamine to Fru6P but also catalyzes the isomerization of the sugar phosphate. This isomerization involves a ring-opening step catalyzed by His504 and an enolization step with Glu488 catalyzing the hydrogen transfer from C1 to C2 of the substrate. The enediol intermediate formed is stabilized by various interactions within the enzyme's active site .

Physical and Chemical Properties Analysis

GlcN-6-P is a phosphorylated sugar derivative that can be analyzed using various methods. It can be determined by its ability to reduce specific reagents, followed by color development with arsenomolybdate reagent. For smaller quantities, the ferricyanide oxidation method may be used, although neutral salts can significantly affect this method. The physical and chemical properties of GlcN-6-P are such that it can be isolated and purified through precipitation and ion exchange chromatography .

Scientific Research Applications

1. Enzyme Inhibition for Antibacterial and Antifungal Applications

D-Glucosamine-6-phosphate (GlcN-6-P) is significant in enzyme inhibition, particularly in glucosamine-6-phosphate synthase (GlmS). GlmS is crucial in the formation of bacterial cell walls and fungal cell wall chitin, making it a potential target for antibacterial and antifungal agents. Research by Bearne and Blouin (2000) shows that 2-amino-2-deoxy-D-glucitol 6-phosphate, an analogue of GlcN-6-P, is a potent inhibitor of GlmS. This inhibition is due to the 2-amino function in GlcN-6-P playing a key role in binding and catalytic efficiency (Bearne & Blouin, 2000).

2. Potential in Osteoarthritis Treatment

GlcN-6-P shows promise in osteoarthritis treatment, as demonstrated by Serpi et al. (2012). They studied novel O-6 phosphate N-acetyl (d)-glucosamine prodrugs, showing greater chondroprotective activity in vitro compared to their parent compounds. This suggests that GlcN-6-P derivatives can be effective in managing degenerative joint diseases (Serpi et al., 2012).

3. Understanding Enzymatic Mechanisms in E. coli

Oliva et al. (1995) explored the structure and catalytic mechanism of glucosamine 6-phosphate deaminase from Escherichia coli. This study provides insights into the enzyme's allosteric regulation and its conversion of GlcN-6-P into other compounds, highlighting the importance of GlcN-6-P in bacterial metabolism (Oliva et al., 1995).

4. Role in D-Glucosamine Production in E. coli

Li et al. (2020) investigated enhancing D-glucosamine production in Escherichia coli. By blocking pathways involved in the consumption of GlcN-6-P, they achieved increased yields of D-glucosamine. This demonstrates the pivotal role of GlcN-6-P in metabolic engineering for efficient production of bioactive compounds (Li et al., 2020).

5. Insights into Glucosamine-6P Synthase Catalysis

The work of Durand et al. (2008) provides a comprehensive overview of glucosamine-6-phosphate synthase (GlcN6P synthase), emphasizing its role in the biosynthesis of amino sugar-containing macromolecules. Understanding the molecular mechanism of GlcN-6-P synthase is crucial for its potential application in drug discovery (Durand et al., 2008).

Safety And Hazards

When dealing with D-glucosamine-6-phosphate, it is advised to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish any fires. Special hazards arising from the substance or mixture include carbon oxides, nitrogen oxides (NOx), and oxides of phosphorus .

Future Directions

Glucosamine-6-phosphate synthase (GlcN6P synthase), which catalyzes the first step in a pathway leading to the formation of uridine 5’-diphospho-N-acetyl-D-glucosamine (UDP-GlcNAc), is a key point in the metabolic control of the biosynthesis of amino sugar-containing macromolecules. This makes it a promising target for antibacterial and antifungal agents .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO8P/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,9-11H,2,7H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJSSXDYDSUOOZ-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-glucosamine-6-phosphate

CAS RN

3616-42-0
Record name D-Glucosamine 6-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3616-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucosamine 6-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-GLUCOSAMINE 6-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5ANY8MJ8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,470
Citations
S Milewski - Biochimica et Biophysica Acta (BBA)-Protein Structure …, 2002 - Elsevier
l-Glutamine: d-fructose-6-phosphate amidotransferase, known under trivial name of glucosamine-6-phosphate synthase, as the only member of the amidotransferase subfamily of …
Number of citations: 306 www.sciencedirect.com
RS Hall, DF Xiang, C Xu, FM Raushel - Biochemistry, 2007 - ACS Publications
… In the forward reaction, inhibition occurs at high substrate concentrations while the products, d-glucosamine-6-phosphate and acetate, are noncompetitive and competitive inhibitors, …
Number of citations: 46 pubs.acs.org
F Maley, HA Lardy - Journal of the American Chemical Society, 1956 - ACS Publications
Procedures for the synthesis of glucosamine 6-phosphate and N-acetylglucosamine 6-phosphate have been developed. N-Anisylidene glucosamine in pyridine is treated with diphenyl …
Number of citations: 77 pubs.acs.org
R Arreola, B Valderrama, ML Morante, E Horjales - FEBS letters, 2003 - Elsevier
… Glucosamine-6-phosphate deaminase (EC 3.5.99.6) is an allosteric enzyme that catalyzes the reversible conversion of D-glucosamine-6-phosphate into D-fructose-6-phosphate and …
Number of citations: 46 www.sciencedirect.com
M Calcagno, PJ Campos, G Mulliert… - Biochimica et Biophysica …, 1984 - Elsevier
… The affinity matrix of Ne-amino-n-caproyl-Dglucosamine-6-phosphate agarose was prepared by linking GlcN6P to c-amino-n-caproic acid agarose (2 tzequiv, amino caproate groups …
Number of citations: 105 www.sciencedirect.com
G Oliva, MRM Fontes, RC Garratt, MM Altamirano… - Structure, 1995 - cell.com
… Background: Glucosamine 6-phosphate deaminase from Escherichia coli is an allosteric hexameric enzyme which catalyzes the reversible conversion of D-glucosamine 6-phosphate …
Number of citations: 94 www.cell.com
AM Janiak, M Hoffmann, MJ Milewska… - Bioorganic & medicinal …, 2003 - Elsevier
… by acetylation of d-glucosamine-6-phosphate, followed by … of N-acetyl-d-glucosamine-6-phosphate 10c, while treatment … of N-benzyloxycarbonyl-d-glucosamine-6-phosphate 9c. Both …
Number of citations: 33 www.sciencedirect.com
RS Hall, S Brown, AA Fedorov, EV Fedorov, C Xu… - Biochemistry, 2007 - ACS Publications
… of N-acetyl-d-glucosamine-6-phosphate to d-glucosamine-6-phosphate and acetate. X-ray … -binding N-methylhydroxyphosphinyl-d-glucosamine-6-phosphate inhibitor were determined. …
Number of citations: 33 pubs.acs.org
R Hurtado-Guerrero, OG Raimi, J Min… - Biochemical …, 2008 - portlandpress.com
Aspergillus fumigatus is the causative agent of aspergillosis, a frequently invasive colonization of the lungs of immunocompromised patients. GNA1 (D-glucosamine-6-phosphate N-…
Number of citations: 35 portlandpress.com
CJ Bates, RE Handschumacher - Advances in Enzyme Regulation, 1969 - Elsevier
… DL-Ethionine, o-glucosamine and D-glucosamine-6-phosphate were purchased from … N-Acetyl-D-glucosamine-6-phosphate was prepared from D-glucosamine-6-phosphate (6). D-…
Number of citations: 40 www.sciencedirect.com

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